REACTION_CXSMILES
|
C(N(CC)CC)C.[OH:8][C:9]1[C:10](=[O:20])[C:11]2[C:16]([C:17](=[O:19])[CH:18]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2.[C:21](OC(=O)C)(=[O:23])[CH3:22]>C(OCC)(=O)C>[C:21]([O:8][C:9]1[C:10](=[O:20])[C:11]2[C:16]([C:17](=[O:19])[CH:18]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:23])[CH3:22]
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Name
|
|
Quantity
|
595 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
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OC=1C(C2=CC=CC=C2C(C1)=O)=O
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Name
|
|
Quantity
|
2200 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
550 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to +5° C.
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Type
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TEMPERATURE
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Details
|
maintaining the temperature below +10° C
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Type
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CUSTOM
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Details
|
At the end of the dripping a dark red solution is obtained
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Type
|
TEMPERATURE
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Details
|
maintaining the temperature between +5 and +10° C
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Type
|
WAIT
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Details
|
At the end of the dripping, the mixture is left under agitation at +5° C. for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
|
The solid is filtered
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Type
|
WASH
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Details
|
washed with a mixture of 250 ml of ethyl acetate and 250 ml of hexane
|
Type
|
TEMPERATURE
|
Details
|
pre-cooled to +5° C
|
Type
|
CUSTOM
|
Details
|
The damp product is dried at +40° C. at reduced pressure for 6 hours
|
Duration
|
6 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 496 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |